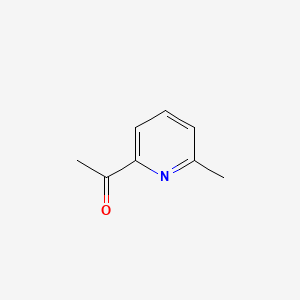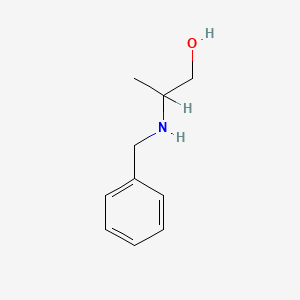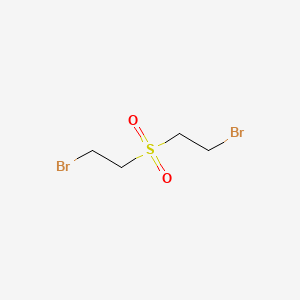
6-Fluoroindoline
Descripción general
Descripción
6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is a fluorinated derivative of indoline, which is a structural component of many biologically active compounds. The incorporation of fluorine into the indoline structure can significantly influence its reactivity, selectivity, and biological activity .
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing this compound involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent.
Nitration of Indoline: Another reported method involves the nitration of indoline, followed by reduction and fluorination steps to obtain this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other catalytic processes can be scaled up for industrial applications due to their efficiency and eco-friendly nature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as this compound-2,3-dione.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the indoline ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindoline oxides, while reduction can produce fluoroindoline diols .
Mecanismo De Acción
Target of Action
This compound is a halogen-substituted indole
Mode of Action
The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity
Biochemical Pathways
Indoles, including 6-Fluoroindoline, are derived from the metabolism of tryptophan by gut microorganisms . .
Result of Action
Fluorinated indoles have been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial agents, antifungal agents, and sodium-dependent glucose co-transporter 2 (sglt2) inhibitors for the management of hyperglycemia in diabetes .
Aplicaciones Científicas De Investigación
6-Fluoroindoline has a wide range of applications in scientific research:
Antitumor Activity: Derivatives of this compound have shown potential in antitumor activities.
Radiopharmaceutical Applications: this compound derivatives are used in radiopharmaceuticals, particularly in positron emission tomography imaging for detecting neurofibrillary tangles in Alzheimer’s disease.
Herbicidal Activity: Some fluoroindoline derivatives have been explored for their herbicidal activity, showing significant potential as commercial herbicides.
Enzyme Inhibition:
Fluorogenic and Fluorochromic Probes: These derivatives are utilized as probes in analytical and biological applications.
Comparación Con Compuestos Similares
6-Fluoroindole: A halogen-substituted indole with similar properties and applications.
5-Fluoroindoline: Another fluorinated indoline derivative with comparable reactivity and biological activity.
Fluoroindoline-2,3-dione: A precursor in the synthesis of various fluorinated indoline derivatives.
Uniqueness:
- 6-Fluoroindoline stands out due to its specific substitution pattern and the resulting unique reactivity and selectivity. Its applications in antitumor activity, radiopharmaceuticals, and enzyme inhibition highlight its versatility and potential in various fields of research.
Propiedades
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNKUULIMDAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293700 | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-23-9 | |
| Record name | 2343-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?
A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that this compound might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of this compound could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
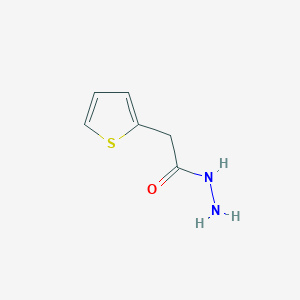

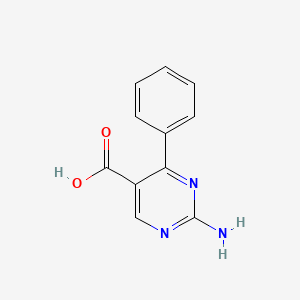
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
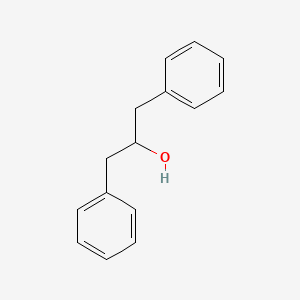


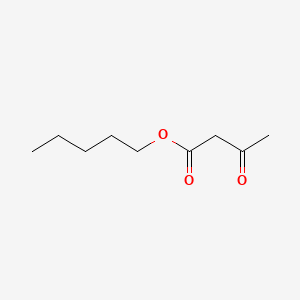
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
